molecular formula C32H42O8 B13385320 [6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate

[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate

Cat. No.: B13385320
M. Wt: 554.7 g/mol
InChI Key: MJNRBOGIPLCVIM-UHFFFAOYSA-N
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Description

[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate is a natural product found in Melia azedarach and Azadirachta indica with data available.

Biological Activity

The compound [6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate is a complex organic molecule that exhibits significant potential in biological applications due to its unique structural features and functional groups. This article aims to explore the biological activity of this compound by reviewing relevant literature and research findings.

Structural Characteristics

This compound belongs to a class of pentacyclic triterpenes , which are known for their diverse biological activities. The presence of a furan ring, hydroxyl group, and methoxy carbonyl moiety suggests that it may interact with various biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this one can exhibit a variety of biological activities:

  • Anticancer Activity : Studies have shown that pentacyclic triterpenes can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : These compounds have been linked to the modulation of inflammatory pathways, potentially reducing chronic inflammation.
  • Antimicrobial Properties : Some derivatives have demonstrated efficacy against various bacterial and fungal strains.
  • Hepatoprotective Effects : Certain triterpene derivatives protect liver cells from damage caused by toxins.

1. Anticancer Activity

A study published in MDPI highlighted the anticancer properties of oleanolic acid derivatives, which share structural similarities with the compound . These derivatives were found to significantly inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

2. Anti-inflammatory Mechanisms

Research indicated that certain modifications on the triterpene backbone could enhance anti-inflammatory effects by inhibiting key pro-inflammatory cytokines such as TNF-alpha and IL-6 . The compound's structural features may allow it to modulate these pathways effectively.

3. Antimicrobial Efficacy

Several studies have reported antimicrobial activities associated with triterpenes similar to this compound. For instance, derivatives have shown effectiveness against drug-resistant bacterial strains, suggesting potential applications in treating infections .

Predictive Modeling of Biological Activity

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling have been employed to predict the biological activity of this compound based on its structural features. These models suggest potential interactions with various biological targets, including:

Compound NameStructural FeaturesPredicted Biological Activity
2-Methyl-6-phenylethynylpyridineContains a pyridine ringAntagonist for mGluR5 receptors
CurcuminContains phenolic and α,β-unsaturated carbonyl groupsAnti-inflammatory and antioxidant
ResveratrolContains phenolic structuresAntioxidant and cardioprotective

These predictions underscore the compound's potential therapeutic applications based on its unique structure .

Properties

IUPAC Name

[6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42O8/c1-8-16(2)29(35)40-23-13-22(33)30(4)15-38-26-27(30)31(23,5)21(12-24(34)36-7)32(6)25-17(3)19(18-9-10-37-14-18)11-20(25)39-28(26)32/h8-10,14,19-23,26-28,33H,11-13,15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNRBOGIPLCVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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